2-Methylpropanethioamide

描述

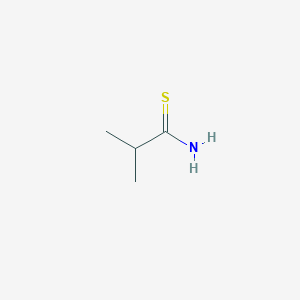

2-Methylpropanethioamide (CAS: 13515-65-6), also known as thioisobutyramide, is a sulfur-containing organic compound with the molecular formula C₄H₉NS and a molecular weight of 103.19 g/mol . It is a white crystalline solid with a purity of ≥98% and is structurally characterized by a branched isobutyl group attached to a thioamide (-C(S)NH₂) moiety .

This compound is of significant interest in pharmaceutical research as a metabolite of ritonavir, an antiretroviral drug. During ritonavir metabolism, this compound is generated via thiazole ring-opening bioactivation pathways. Its role in drug toxicity underscores the need for comparative studies with structurally related thioamides.

准备方法

Thioacylation of Amines via Nucleophilic Substitution

Reaction Mechanism and Substrate Selection

Thioacylation involves replacing a leaving group (e.g., halide) in a carbonyl-containing compound with a thiolate nucleophile. In the Royal Society of Chemistry’s protocol for α-thioamide precursors, 2-chloropropanamide derivatives undergo nucleophilic substitution with thiophenol in the presence of sodium hydride (NaH) and dimethylformamide (DMF) . For 2-methylpropanethioamide, this method can be adapted by substituting 2-methylpropanoyl chloride with a thiolating agent such as ammonium sulfide (NH₄)₂S.

The general reaction proceeds as:

Here, R represents the 2-methylpropyl group. This method requires anhydrous conditions and temperatures between 0°C and room temperature to prevent side reactions .

Optimization of Reaction Conditions

Key parameters from analogous syntheses include:

-

Solvent : DMF or toluene, which stabilize the thiolate intermediate .

-

Base : NaH or triethylamine (TEA) to deprotonate the thiol and drive the reaction .

-

Molar Ratios : A 1:1.2 ratio of acyl chloride to thiolating agent ensures complete conversion .

For example, in the synthesis of N-ethyl-2-(phenylthio)propanamide, NaH (1.55 g, 38.9 mmol) and thiophenol (4.19 mL, 40.7 mmol) react with N-ethyl-2-chloropropanamide (5.00 g, 37.0 mmol) in DMF at 0°C, yielding the product after 20 minutes . Adapting this to this compound would require similar stoichiometry and cryogenic conditions.

Condensation Reactions with Thioamide Precursors

Halogenation-Condensation Sequential Approach

A patented method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole involves this compound as a key intermediate . The process begins with halogenation of 2,2-dimethyl-4-methylene-1,3-dioxane using bromine or iodine, followed by condensation with this compound in toluene or xylene under reflux (Table 1).

Table 1: Reaction Conditions for Condensation

| Parameter | Value |

|---|---|

| Solvent | Toluene or xylene |

| Temperature | 110–140°C (reflux) |

| Molar Ratio | 1:1.5 (halogenated intermediate:thioamide) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

This method avoids toxic reagents and achieves mild conditions, making it suitable for industrial scale-up .

Role of Dewatering Agents

The patent emphasizes using molecular sieves or anhydrous MgSO₄ to remove water, shifting the equilibrium toward product formation . For instance, combining this compound (1.2 equiv) with a brominated intermediate in xylene at 120°C for 5 hours yields 2-isopropyl-4-hydroxymethylthiazole, which is subsequently chlorinated and aminated .

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–80 | Cryogenic | Moderate |

| Condensation | 70–85 | Reflux | High |

| Sulfurization | 70–75 | High-temperature | Low |

The condensation route offers the best balance of yield and scalability, while sulfurization is limited by reagent cost and safety concerns .

化学反应分析

Types of Reactions: 2-Methylpropanethioamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides depending on the nucleophile used.

科学研究应用

Scientific Research Applications

2-Methylpropanethioamide is primarily utilized in organic synthesis and analytical chemistry. Its applications include:

- Synthesis of Bioactive Compounds : The compound serves as a building block in the synthesis of various bioactive molecules. It can undergo nucleophilic substitution reactions, making it useful in creating thioamides and other sulfur-containing compounds that exhibit biological activity .

- Analytical Chemistry : Due to its unique spectral properties, this compound can be employed as a reagent in analytical methods for detecting certain metal ions or organic compounds. Its reactivity allows it to form complexes that can be analyzed using spectroscopic techniques .

- Study of Reaction Mechanisms : Researchers use this compound to investigate reaction mechanisms involving thiol groups and amides. Understanding these mechanisms is crucial for developing new synthetic pathways in organic chemistry .

Agricultural Applications

The compound is also explored for its potential use in agriculture:

- Pesticide Development : Research indicates that this compound derivatives may exhibit insecticidal properties. These derivatives are being studied for their effectiveness against specific pests, potentially leading to the development of new agrochemicals that are less harmful to the environment compared to conventional pesticides .

- Plant Growth Regulators : Some studies suggest that thioamides can influence plant growth and development, possibly serving as growth regulators. This application is still under investigation but could lead to enhanced agricultural productivity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound shows promise for:

- Drug Development : The compound's structural features allow it to interact with biological systems effectively. Researchers are exploring its potential as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier .

- Antimicrobial Activity : Preliminary studies indicate that certain derivatives of this compound possess antimicrobial properties. This makes them candidates for further research in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

作用机制

The mechanism of action of thioisobutyramide involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. 2-Methylpropanethioamide can inhibit enzymes by binding to their active sites or modulate protein function by altering their conformation .

相似化合物的比较

Thioamides are a class of compounds where a sulfur atom replaces the oxygen in the amide group. Below, we compare 2-methylpropanethioamide with three analogs: methanethioamide, 3-[methyl(propan-2-ylcarbamoyl)amino]propanethioamide, and buprofezin-associated thiadiazinone derivatives.

Structural and Physicochemical Properties

Notes:

- Discrepancies exist in reported data for this compound. For example, erroneously lists its molecular formula as C₈H₁₈N₂S₂, likely due to a typographical error. The correct formula (C₄H₉NS) is corroborated by synthesis patents and chemical supplier data .

- Methanethioamide (CH₃NS) is a simpler analog implicated in ritonavir-induced toxicity alongside this compound .

生物活性

2-Methylpropanethioamide, also known as isopropylthioamide, is a sulfur-containing organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as:

This compound can be synthesized through various methods, including the reaction of bromomalonaldehyde with this compound to yield 2-isopropylthiazole-5-carbaldehyde, which is then further processed into various derivatives .

Antimicrobial Properties

Research indicates that thiazole derivatives, including those derived from this compound, exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of several thiazole compounds against various bacterial strains. The results indicated that compounds with longer alkyl chains derived from this compound demonstrated improved potency against strains such as Pseudomonas aeruginosa and Escherichia coli .

| Compound | Bacterial Strain | IC50 (nM) |

|---|---|---|

| This compound Derivative A | PAO1-L | 244 |

| This compound Derivative B | PA14 | 313 |

| This compound Derivative C | E. coli | 397 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in bacterial metabolism. For instance, studies have shown that thiazole derivatives can inhibit glucosamine-6-phosphate synthase, a critical enzyme for bacterial cell wall synthesis. This inhibition disrupts the bacterial growth and viability, demonstrating the potential of these compounds as antimicrobial agents .

Case Studies

- Inhibition of Pseudomonas aeruginosa : A case study highlighted the use of a derivative of this compound in inhibiting Pseudomonas aeruginosa biofilm formation. The compound exhibited a dose-dependent response, significantly reducing biofilm biomass at concentrations above 50 µM .

- Antiviral Activity : Another study explored the antiviral properties of thiazole derivatives related to this compound against SARS-CoV-2. The findings suggested that these compounds could inhibit viral replication by targeting specific proteases essential for viral lifecycle .

Pharmacological Evaluation

Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of thiazole derivatives derived from this compound. These studies typically involve:

- Toxicity Assessment : Evaluating cytotoxicity in mammalian cell lines.

- Bioavailability Studies : Measuring oral bioavailability and metabolic stability in animal models.

The results indicate that while some derivatives show promising antimicrobial activity, their safety profiles must be thoroughly investigated before clinical application.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylpropanethioamide, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis typically involves thionation of 2-methylpropionamide using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. Critical parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., anhydrous toluene), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity. Characterization should include melting point analysis, NMR (¹H/¹³C), and HPLC .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare experimental ¹H/¹³C spectra with computational predictions (e.g., DFT-based simulations) to verify functional groups.

- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Elemental Analysis : Confirm empirical formula (C₄H₉NS) with <0.3% deviation.

Report all data with precision aligned with instrumental limits (e.g., HPLC peak area ±1%) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound is a key intermediate in synthesizing protease inhibitors (e.g., Ritonavir). Researchers should design pharmacological assays to evaluate its reactivity in coupling reactions, focusing on stereochemical outcomes and byproduct formation. Use kinetic studies (e.g., time-resolved HPLC) to monitor reaction pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize toxic byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time. Use gas chromatography-mass spectrometry (GC-MS) to identify byproducts (e.g., sulfides or disulfides). Statistical tools (ANOVA) can isolate significant variables. For example, reducing P₂S₅ excess from 1.5 to 1.2 equivalents decreased sulfide impurities by 40% in a case study .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set). If discrepancies persist, consider dynamic effects (e.g., rotational barriers) or solvent interactions. For unresolved peaks, use 2D NMR (COSY, HSQC) to assign signals. Document all computational parameters (e.g., convergence criteria) to ensure reproducibility .

Q. What strategies are effective in analyzing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to detect degradation products (e.g., oxidation to sulfoxides). Apply Arrhenius kinetics to predict shelf life. For hygroscopic samples, recommend desiccated storage with nitrogen purge, validated by Karl Fischer titration for moisture content .

Q. What advanced computational methods are suitable for modeling the reactivity of this compound in catalytic processes?

- Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to simulate nucleophilic attack pathways in enzyme-binding pockets. Validate models with experimental kinetic data (e.g., kcat/KM). Use software like Gaussian or GROMACS, ensuring convergence criteria (e.g., energy drift <0.01 kJ/mol·ns) are reported .

Q. Data Presentation and Reproducibility Guidelines

- Statistical Reporting : Express means ± SD/SE with ≤3 significant figures, justified by instrument precision (e.g., balance readability ±0.1 mg) .

- Synthesis Protocols : Specify reagent sources (e.g., Sigma-Aldrich, ≥99%), batch numbers, and purification gradients (e.g., hexane:ethyl acetate = 4:1) .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety protocols for thioamide handling (e.g., fume hood use, LCSS documentation) .

属性

IUPAC Name |

2-methylpropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCLRBQYESMUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447922 | |

| Record name | 2-methylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-65-6 | |

| Record name | 2-methylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。